molecular formula C9H9ClO5S B012299 Methyl 2-(chlorosulfonyl)-4-methoxybenzoate CAS No. 108318-75-8

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate

Cat. No. B012299
M. Wt: 264.68 g/mol
InChI Key: OJRCIKNACBOQPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-(chlorosulfonyl)-4-methoxybenzoate involves several key steps starting from base compounds through to the final esterification and chlorosulfonylation processes. A notable method includes the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation, demonstrating an efficient synthesis with minimized side reactions such as hydrolysis even in the presence of high concentrations of hydrochloric acid (Yu et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling. For compounds related to methyl 2-(chlorosulfonyl)-4-methoxybenzoate, studies have focused on understanding the crystal packing, intermolecular interactions, and conformations to elucidate their structural characteristics (Kumarasinghe et al., 2009).

Chemical Reactions and Properties

The chemical reactivity of methyl 2-(chlorosulfonyl)-4-methoxybenzoate encompasses its ability to participate in various organic reactions, including esterification, diazotization, and sulfonation. Its properties are influenced by the presence of the chlorosulfonyl and methoxy groups, which can affect its reactivity towards nucleophiles and electrophiles, as well as its overall stability and solubility in different solvents.

Physical Properties Analysis

The physical properties of methyl 2-(chlorosulfonyl)-4-methoxybenzoate, such as melting point, boiling point, and solubility, are crucial for its handling and application in chemical syntheses. These properties are determined experimentally through methods like calorimetry, thermogravimetry, and spectroscopy. Studies have provided insights into the thermochemical properties of related methoxybenzoates, offering a basis for understanding the behavior of methyl 2-(chlorosulfonyl)-4-methoxybenzoate under various conditions (Flores et al., 2019).

Scientific Research Applications

Synthesis and Characterization

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate has been utilized in various synthesis processes due to its reactive nature. An efficient synthesis process involving the continuous-flow diazotization of methyl 2-aminobenzoate followed by chlorosulfonylation was developed, showcasing its potential in streamlining complex chemical processes. This method significantly decreased side reactions like hydrolysis, even at high concentrations of hydrochloric acid, demonstrating the compound's utility in precise chemical synthesis (Yu et al., 2016).

Thermochemical Properties

Understanding the thermochemical properties of chemicals is crucial for their application in various fields. A study was conducted to determine both experimentally and computationally the structural and thermochemical properties of the methyl 2- and 4-methoxybenzoates. The study provided valuable insights into combustion and vaporization enthalpies, molar enthalpies of formation, and analyses of electronic density and noncovalent interactions. Such comprehensive data are vital for the compound's application in fields where its thermochemical behavior is of significance (Flores et al., 2019).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of methyl 2-(chlorosulfonyl)-4-methoxybenzoate have been synthesized for various biological activities. For instance, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide were synthesized and screened for their lipase and α-glucosidase inhibition activities. Such studies are instrumental in discovering new therapeutic agents and understanding the biological interactions of these compounds (Bekircan et al., 2015).

properties

IUPAC Name

methyl 2-chlorosulfonyl-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO5S/c1-14-6-3-4-7(9(11)15-2)8(5-6)16(10,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRCIKNACBOQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548933
Record name Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(chlorosulfonyl)-4-methoxybenzoate

CAS RN

108318-75-8
Record name Methyl 2-(chlorosulfonyl)-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(chlorosulfonyl)-4-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 500 ml of thionyl chloride was added portionwise over 1 hour 100 g of the compound of Example 3. The reaction mixture was stirred 0.5 hours, and 5 ml of dimethylformamide was added over 1 hour. The mixture was refluxed overnight. The orange solution was cooled to ambient temperature and concentrated in vacuo to a yellow semisolid. The reaction product was dissolved in 250 ml dichloromethane, and the solution was concentrated in vacuo. The resulting solid was partitioned between ether and water. The organic phase was washed with water, twice with aqeous sodium bicarbonate, dried over magnesium sulfate. Evaporation of the solvent in vacuo gave 47 g of the title compound, m.p. 69°-72° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
compound
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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